BenchChemオンラインストアへようこそ!

Elomotecan

Pharmacokinetics Drug Stability Homocamptothecin

Elomotecan (BN80927) is a homocamptothecin with a stable 7-membered β-hydroxylactone ring, enabling dual Topo I poisoning and Topo II catalytic inhibition. It retains activity in SN-38-resistant KBSTP2 cells and shows high in vivo efficacy in PC3/DU145 xenograft models. Linear PK with age-dependent clearance reduction guides dosing in geriatric oncology studies. Differentiates from labile α-hydroxylactone camptothecins.

Molecular Formula C29H32ClN3O4
Molecular Weight 522.0 g/mol
CAS No. 220998-10-7
Cat. No. B1593514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElomotecan
CAS220998-10-7
SynonymsBN 80927
BN-80927
elomotecan
Molecular FormulaC29H32ClN3O4
Molecular Weight522.0 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)OCC2=C1C=C3C4=NC5=C(C=C(C(=C5)Cl)C)C(=C4CN3C2=O)CN6CCC(CC6)C)O
InChIInChI=1S/C29H32ClN3O4/c1-4-29(36)12-26(34)37-15-21-22(29)10-25-27-20(14-33(25)28(21)35)19(13-32-7-5-16(2)6-8-32)18-9-17(3)23(30)11-24(18)31-27/h9-11,16,36H,4-8,12-15H2,1-3H3/t29-/m1/s1
InChIKeyKAQREZSTQZWNAG-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elomotecan (BN80927) Procurement Guide: A Dual Topoisomerase I/II Inhibitor for Advanced Solid Tumor Research


Elomotecan (CAS 220998-10-7, also designated BN80927 or R1559) is a camptothecin analog belonging to the homocamptothecin (hCPT) family, characterized by a stable seven-membered β-hydroxylactone ring [1]. It functions as a potent inhibitor of both topoisomerase I (Topo I) and topoisomerase II (Topo II), with Topo I poisoning activity and Topo II catalytic inhibition [1]. The compound has been advanced to Phase I clinical trials by Ipsen and Roche for the treatment of advanced malignant solid tumors [2], [3].

Why Generic Camptothecin Analogs Cannot Substitute for Elomotecan in Oncology Research


Standard camptothecin analogs such as SN-38 (the active metabolite of irinotecan) and topotecan selectively inhibit Topo I, but their clinical utility is constrained by lactone ring instability, susceptibility to drug efflux pumps, and limited activity against non-proliferating tumor cell populations [1]. Elomotecan's homocamptothecin scaffold confers a structurally stable seven-membered β-hydroxylactone ring, while its dual Topo I/Topo II inhibitory profile and demonstrated activity against Topo I-altered resistant cells differentiate it mechanistically and pharmacologically from single-target Topo I inhibitors [1], [2]. Direct substitution with SN-38 or irinotecan would fail to replicate these distinguishing properties, potentially compromising research outcomes in resistance models.

Quantitative Differentiation Evidence for Elomotecan: Head-to-Head Data vs. SN-38 and Irinotecan


Superior Lactone Stability in Human Plasma: Elomotecan vs. SN-38

Elomotecan demonstrates markedly enhanced lactone ring stability compared to SN-38 in human plasma. Under identical incubation conditions, more than 90% of Elomotecan remains intact after 180 minutes, whereas SN-38 concentration decays exponentially to an equilibrium of approximately 20% lactone and 80% ring-opened carboxylate [1]. The in vitro plasma half-life of Elomotecan's active lactone form is approximately 21 hours, in stark contrast to less than 30 minutes for SN-38 [1].

Pharmacokinetics Drug Stability Homocamptothecin

Enhanced Antiproliferative Potency Across Tumor Cell Lines: Elomotecan vs. SN-38

Across a diverse panel of human tumor cell lines including colon (HT29), prostate (DU145, PC3), ovary (SKOV3), lung (A549), breast (MCF7), bladder (T24), and leukemia (K562, HL60) lines, Elomotecan exhibits consistently lower IC50 values than SN-38 [1]. The IC50 range for Elomotecan across these cell lines is 2–81 nM, compared to 4–318 nM for SN-38 [1]. Specific IC50 values for Elomotecan in HT29, SKOV-3, DU145, and MCF7 cells are 0.0066 μM, 0.013 μM, 0.003 μM, and 0.048 μM, respectively .

Cytotoxicity Antiproliferative Activity Cancer Cell Lines

Activity Retention in SN-38-Resistant Topo I-Altered Cells

In the KB/STP2 cell line, which possesses an altered Topo I enzyme and demonstrates marked resistance to SN-38, Elomotecan retains potent antiproliferative activity [1]. The resistance factor (Rf), defined as the ratio of IC50 in the resistant line to the IC50 in the parental line, is 2.6 for Elomotecan compared to 9 for SN-38 [1]. This lower Rf indicates that Elomotecan maintains significantly greater activity against this Topo I-inhibitor-resistant model, consistent with a mechanism involving a Topo I-independent pathway [1].

Drug Resistance Topoisomerase I Mutation Resistance Factor

Activity in Non-Proliferating (G0-G1 Arrested) Tumor Cells

Elomotecan demonstrates antiproliferative activity against HT29 colon cancer cells arrested in the G0-G1 phase of the cell cycle, a population typically refractory to many DNA-targeted agents [1]. In this non-proliferating cell model, the estimated IC50 for Elomotecan is 10 nM [1]. In contrast, G0-G1 arrested HT29 cells exhibit high resistance to SN-38 and camptothecin, and VP-16 (etoposide) shows no inhibitory activity at concentrations up to 10 μM [1].

Cell Cycle Quiescent Cells G0-G1 Arrest

In Vivo Antitumor Efficacy in Androgen-Independent Prostate Cancer Xenografts

Elomotecan demonstrates high in vivo efficacy in two human androgen-independent prostate cancer xenograft models (PC3 and DU145) when administered orally [1]. In the PC3 model, oral Elomotecan (5 mg/kg twice daily for 14 days) extended mean survival to 69.9 ± 2.8 days compared to 31 days for vehicle controls, representing a 125% increase in survival [1]. In the DU145 model, the same regimen produced a mean survival of 66.1 ± 5.2 days versus 24 days for controls, representing a 175% survival increase [1]. Comparative studies with irinotecan (100 mg/kg i.p. weekly for 3 weeks) demonstrated that Elomotecan compared well with this clinically approved agent in both PC3 and DU145 models, with comparable tumor growth rate reductions [1].

Xenograft Model Prostate Cancer In Vivo Efficacy

Optimal Research Applications for Elomotecan Based on Differentiated Evidence


Investigating Topo I-Independent Antiproliferative Mechanisms

Researchers studying acquired resistance to camptothecin derivatives should employ Elomotecan in comparative studies with SN-38 to elucidate Topo I-independent pathways. The compound's resistance factor of 2.6 in KB/STP2 cells (versus 9 for SN-38) and its activity against G0-G1 arrested cells (IC50 ≈10 nM where SN-38 shows high resistance) provide a robust experimental system for dissecting non-Topo I-mediated cytotoxic mechanisms [1].

In Vivo Oral Efficacy Studies in Prostate Cancer Models

For preclinical in vivo oncology programs focused on androgen-independent prostate cancer, Elomotecan is indicated for oral administration studies. The compound has demonstrated significant survival extension in both PC3 (125% increase) and DU145 (175% increase) xenograft models when dosed orally at 5 mg/kg twice daily for 14 days, with efficacy comparable to irinotecan and no toxic deaths observed [1].

Pharmacokinetic and Stability Studies of Homocamptothecin Analogs

Investigators focused on drug stability and pharmacokinetic optimization should utilize Elomotecan as a reference homocamptothecin. Its lactone half-life of approximately 21 hours in human plasma contrasts sharply with the <30-minute half-life of SN-38, making it a valuable comparator for structure-stability relationship studies and for evaluating formulation strategies aimed at improving the systemic exposure of camptothecin-class agents [1].

Phase I Clinical Trial Reference for Advanced Solid Tumor Studies

Elomotecan has established clinical pharmacokinetic parameters from a Phase I dose-finding study in 56 patients with advanced solid tumors. Key parameters include linear pharmacokinetics, age-dependent clearance (47% and 61% CL reduction at 60 and 80 years versus 30-year baseline), maximum tolerated dose of 75 mg, and recommended dose of 60 mg administered as a 30-minute intravenous infusion every 3 weeks. These parameters provide a benchmark for translational oncology research and for comparative studies with novel homocamptothecin derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elomotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.